
Malonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Malonyl chloride can be synthesized from malonic acid using thionyl chloride (SOCl₂) as a chlorinating agent . The reaction typically proceeds as follows: [ \text{CH}_2(\text{COOH})_2 + 2 \text{SOCl}_2 \rightarrow \text{CH}_2(\text{COCl})_2 + 2 \text{SO}_2 + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors where malonic acid is treated with thionyl chloride under controlled temperature and pressure conditions . The reaction is typically carried out in the presence of a solvent such as methylene chloride to facilitate the process .
Chemical Reactions Analysis
Types of Reactions: Malonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of acyl chloride groups, this compound readily undergoes nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form malonic acid and hydrochloric acid.
Formation of Cyclic Compounds: this compound can be used in the preparation of cyclic compounds through diacylation reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Methylene chloride, ether
Major Products:
Malonic Acid: Formed through hydrolysis
Cyclic Compounds: Formed through diacylation reactions
Scientific Research Applications
Organic Synthesis
Acylation Reactions
Malonyl chloride is predominantly utilized in acylation reactions, where it serves as a reagent for O-, S-, N-, and C-acylation. This capability makes it a valuable building block for the synthesis of a wide array of organic compounds, including heterocycles and supramolecular structures. For instance, it has been employed in the synthesis of bicyclo[3.3.1]nonane-trione systems, which are integral to many natural products .
Synthesis of Malonamide Derivatives
One notable application of this compound is in the synthesis of malonamide derivatives. These derivatives have been shown to possess significant biological activities, including antidiabetic properties and potential use as anion receptors. The reaction of this compound with various amines leads to the formation of malonamides under mild conditions, showcasing its utility in medicinal chemistry .
Medicinal Chemistry
Antidiabetic and Antimicrobial Activities
Research indicates that malonamide derivatives synthesized from this compound exhibit potent antidiabetic effects and antimicrobial properties. For example, studies have demonstrated that certain malonamide compounds can effectively inhibit the growth of pathogenic bacteria and fungi, making them candidates for pharmaceutical development .
Potential COVID-19 Therapeutics
Recent investigations have explored the use of this compound-derived compounds in combating SARS-CoV-2. These compounds may function as lysosomotropic agents that inhibit viral entry by altering endosomal pH levels, thereby preventing viral fusion and propagation within host cells . This application highlights the compound's potential role in developing antiviral therapies.
Material Science
Synthesis of Supramolecular Compounds
this compound is also significant in materials science for creating supramolecular compounds. Its ability to form complex structures through acylation reactions allows for the development of new materials with tailored properties for various applications, including drug delivery systems and advanced coatings .
Table 1: Summary of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Organic Synthesis | Acylation reactions | Versatile biselectrophilic reagent for multiple reactions |
Medicinal Chemistry | Antidiabetic and antimicrobial agents | Effective against pathogens; potential antiviral uses |
Material Science | Synthesis of supramolecular compounds | Development of new materials with specific properties |
Case Study: Malonamide Derivatives
A study by Aderibigbe et al. details the synthesis of malonamide derivatives from this compound. The research highlights various methodologies employed to achieve high yields and efficiencies while exploring their biological activities .
Case Study: COVID-19 Therapeutics
A recent study proposed that compounds derived from this compound could inhibit SARS-CoV-2 by acting on endosomal pathways. The findings suggest that manipulating pH levels within cells may provide a novel approach to preventing viral infections .
Mechanism of Action
The mechanism of action of malonyl chloride primarily involves its high reactivity towards nucleophilic substitution reactions . The compound’s acyl chloride groups are highly electrophilic, making them susceptible to attack by nucleophiles. This reactivity is harnessed in various synthetic processes to form carboxylic acid derivatives, ketones, and aldehydes .
Comparison with Similar Compounds
Malonyl chloride can be compared with other acyl chlorides such as:
Succinyl Chloride (CH₂(COCl)₂): Similar in structure but derived from succinic acid.
Glutaryl Chloride (CH₂(CH₂COCl)₂): Contains an additional methylene group compared to this compound.
Fumaryl Chloride (C₂H₂(COCl)₂): Derived from fumaric acid and has a different structural arrangement.
Uniqueness: this compound is unique due to its bifunctional nature, allowing it to participate in the formation of cyclic compounds through diacylation reactions . This property distinguishes it from other acyl chlorides that may not exhibit the same level of reactivity or versatility in synthetic applications.
Biological Activity
Malonyl chloride, a derivative of malonic acid, is primarily recognized for its role in organic synthesis. However, recent research has shed light on its biological activities, particularly in metabolic processes and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with cellular pathways, enzymatic functions, and implications in various health contexts.
This compound (C₃H₄ClO₂) is an acyl chloride that can be synthesized from malonic acid through chlorination. It is a reactive compound, often used to introduce malonyl groups into organic molecules. The synthesis typically involves the reaction of malonic acid with thionyl chloride or oxalyl chloride, yielding this compound with high efficiency under controlled conditions .
1. Role in Metabolism
Malonyl-CoA, the active form of this compound in biological systems, plays a crucial role in lipid metabolism. It acts as an inhibitor of carnitine palmitoyltransferase I (CPT-1), which is essential for fatty acid transport into mitochondria for β-oxidation. Elevated levels of malonyl-CoA prevent fatty acid oxidation by inhibiting CPT-1 activity, thereby regulating energy metabolism .
Table 1: Effects of Malonyl-CoA on Fatty Acid Metabolism
Parameter | Effect | Reference |
---|---|---|
CPT-1 Activity | Inhibition | |
Fatty Acid Oxidation | Decreased | |
Glucose Oxidation | Increased |
2. Impact on Cardiac Function
Studies have demonstrated that malonyl-CoA accumulation can improve cardiac function by modulating energy substrate utilization. Inhibition of malonyl-CoA decarboxylase (MCD) has been shown to enhance cardiac performance by increasing malonyl-CoA levels, thus reducing fatty acid oxidation and promoting glucose utilization . This shift in substrate preference is particularly beneficial in heart failure models.
Case Study 1: Malonyl-CoA and Heart Failure
In a study involving male Sprague-Dawley rats subjected to myocardial infarction (MI), the administration of an MCD inhibitor resulted in increased levels of malonyl-CoA. This led to improved cardiac function as measured by echocardiography and enhanced exercise capacity . The findings suggest that targeting malonyl-CoA metabolism could be a viable therapeutic strategy for heart failure.
Case Study 2: Malonyl-CoA and Cancer
Recent research has highlighted the role of malonyl-CoA in cancer metabolism. Elevated levels of malonyl-CoA have been associated with reduced mTORC1 activity, a critical regulator of cell growth and metabolism. Inhibition of fatty acid synthase (FASN) resulted in increased malonyl-CoA levels, which directly inhibited mTORC1 activity, suggesting a potential mechanism for metabolic regulation in cancer cells .
Enzymatic Interactions
This compound's biological activity is also linked to various enzymatic pathways:
- Malonyl-CoA Decarboxylase (MCD) : Inhibition of MCD increases malonyl-CoA levels, enhancing its role as an energy substrate regulator.
- Fatty Acid Synthase (FASN) : Malonyl-CoA acts as a substrate for FASN and influences its activity through feedback mechanisms.
Table 2: Enzymatic Roles of Malonyl-CoA
Enzyme | Function | Effect of Malonyl-CoA |
---|---|---|
CPT-1 | Fatty acid transport | Inhibition |
MCD | Malonyl-CoA degradation | Inhibition leads to accumulation |
FASN | Fatty acid synthesis | Substrate for synthesis |
Q & A
Basic Research Questions
Q. How is malonyl chloride synthesized from malonic acid, and what are the critical reaction conditions?
this compound (propanedioyl dichloride) is synthesized via the reaction of malonic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The process involves:
- Reagent stoichiometry : A 1:2 molar ratio of malonic acid to SOCl₂ ensures complete conversion to the dichloride .
- Catalysis : Catalytic dimethylformamide (DMF) may accelerate the reaction by facilitating intermediate formation.
- Temperature : Reflux at 60–80°C for 4–6 hours ensures complete reaction .
- Workup : Excess SOCl₂ is removed under reduced pressure, and the product is distilled to isolate this compound (b.p. 53–55°C at 19 mmHg) .
Key Challenge : The reaction predominantly yields the dichloride (C₃H₂Cl₂O₂) rather than the monochloride due to the high reactivity of both carboxylic acid groups .
Table 1 : Synthesis Parameters
Parameter | Condition | Reference |
---|---|---|
Reagents | Malonic acid, SOCl₂ (2 eq) | |
Catalyst | DMF (optional) | |
Temperature | 60–80°C (reflux) | |
Purity Analysis | GC (>98% purity achievable) |
Q. What safety protocols are essential for handling this compound in laboratory settings?
this compound is highly corrosive, moisture-sensitive, and reacts violently with water. Key precautions include:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and a lab coat .
- Storage : Anhydrous conditions at 2–8°C in sealed, light-resistant containers .
- Ventilation : Use fume hoods to prevent inhalation of HCl fumes during reactions .
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) .
Critical Risk Codes :
Q. What are the primary reactions of this compound in organic synthesis?
this compound serves as a versatile acylating agent:
- Amide Formation : Reacts with amines (e.g., N-metyloctylamine) in dichloromethane with triethylamine as a base to form diamides .
- Esterification : Reacts with alcohols (e.g., ethanol) to yield diesters like diethyl malonate .
- Polymer Synthesis : Enables carbonyl group incorporation in Knoevenagel condensations for cyclic compounds and polyesters .
Mechanistic Insight : The electrophilic carbonyl carbons facilitate nucleophilic attack by amines/alcohols, releasing HCl as a byproduct .
Advanced Research Questions
Q. Why is synthesizing malonyl monochloride challenging, and what strategies address this?
The dichloride forms preferentially due to the high reactivity of both carboxylic acid groups in malonic acid. Strategies to favor monochloride formation include:
- Controlled Stoichiometry : Use 1:1 SOCl₂ to malonic acid, though incomplete conversion is typical .
- Protective Groups : Temporarily protect one carboxylic acid group (e.g., esterification) before chlorination .
- Alternative Reagents : Oxalyl chloride (C₂O₂Cl₂) may offer milder conditions but still favors dichloride formation .
Key Limitation : No commercially viable method exists for high-purity monochloride synthesis, limiting its use in asymmetric reactions .
Q. How does this compound facilitate polymer synthesis, and what are its limitations?
this compound is critical in synthesizing polyesters and polyamides:
- Knoevenagel Condensation : Acts as a carbonyl source for α,β-unsaturated ketones, enabling crosslinking in polymers .
- Co-Polymerization : Reacts with diols/diamines to form repeating units with C–C or C–N linkages .
Limitations :
- Hydrolysis Sensitivity : Requires strict anhydrous conditions.
- Side Reactions : Competing esterification/amidation can reduce polymer chain uniformity .
Q. What analytical methods ensure the purity and structural integrity of this compound?
- Gas Chromatography (GC) : Quantifies purity (>98% achievable) and detects residual solvents .
- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) stretches at ~1800 cm⁻¹ and C–Cl bonds at ~600 cm⁻¹ .
- NMR Spectroscopy : ¹³C NMR shows carbonyl carbons at ~165–170 ppm .
Table 2 : Analytical Data Comparison
Method | Key Peaks/Criteria | Reference |
---|---|---|
GC | Retention time: 8.2 min (varies) | |
IR (neat) | 1805 cm⁻¹ (C=O), 610 cm⁻¹ (C–Cl) | |
¹H NMR (CDCl₃) | No proton signals (C₃H₂Cl₂O₂) |
Q. How do this compound’s physical properties influence its reactivity in acylation reactions?
- High Electrophilicity : The electron-withdrawing Cl groups activate carbonyl carbons for nucleophilic attack .
- Low Boiling Point (53–55°C at 19 mmHg) : Facilitates distillation purification but requires careful temperature control to prevent decomposition .
- Density (1.449 g/mL) : Influences solvent choice (e.g., dichloromethane for homogeneity) .
Contradiction Note : Reported boiling points vary slightly (e.g., 60°C at 28 mmHg in ), likely due to measurement conditions or impurities.
Q. What role do malonyl radicals play in reaction mechanisms involving this compound?
While this compound itself does not generate radicals, its hydrolysis product (malonic acid) participates in radical-involved reactions like the Belousov-Zhabotinsky (BZ) oscillation. Here, malonyl radicals (•CH(COOH)₂) react with BrO₂• at diffusion-controlled rates, influencing reaction kinetics .
Research Gap : Direct radical pathways for this compound remain underexplored, offering opportunities for mechanistic studies .
Properties
IUPAC Name |
propanedioyl dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2O2/c4-2(6)1-3(5)7/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYFKXOFMCIXQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061860 | |
Record name | Propanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1663-67-8 | |
Record name | Malonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1663-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioyl dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001663678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanedioyl dichloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Malonyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPANEDIOYL DICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDF3ZL8FTK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.